4-n-Pentylbiphenyl-4'-carboxylic acid
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Overview
Description
4-n-Pentylbiphenyl-4’-carboxylic acid is an organic compound with the molecular formula C18H20O2. It is a derivative of biphenyl, where one of the phenyl rings is substituted with a pentyl group and the other with a carboxylic acid group. This compound is known for its applications in liquid crystal technology and materials science.
Mechanism of Action
Target of Action
The primary targets of 4-n-Pentylbiphenyl-4’-carboxylic acid are currently unknown. This compound is a part of a collection of rare and unique chemicals
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-n-Pentylbiphenyl-4’-carboxylic acid are not well-studied. Its bioavailability, metabolism, and excretion patterns remain unknown. Its predicted properties include a melting point of 268 °c and a boiling point of 425.6±34.0 °C .
Action Environment
It is recommended to be stored in a dry, room temperature environment .
Biochemical Analysis
Biochemical Properties
4-n-Pentylbiphenyl-4’-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain receptor proteins, influencing their activity and modulating biochemical pathways. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active sites of enzymes and receptors .
Cellular Effects
The effects of 4-n-Pentylbiphenyl-4’-carboxylic acid on cellular processes are profound. It influences cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, this compound has been shown to activate specific signaling cascades that lead to changes in gene transcription, ultimately impacting cell proliferation and differentiation . Additionally, it can alter metabolic pathways by interacting with key metabolic enzymes, thereby influencing the overall metabolic flux within cells .
Molecular Mechanism
At the molecular level, 4-n-Pentylbiphenyl-4’-carboxylic acid exerts its effects through several mechanisms. It binds to biomolecules, such as enzymes and receptors, either inhibiting or activating their functions. This binding often involves specific interactions with amino acid residues within the active sites of these biomolecules. Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-n-Pentylbiphenyl-4’-carboxylic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound is relatively stable under standard laboratory conditions, it can degrade over extended periods, leading to a reduction in its biological activity . Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained effects on cellular processes, although these effects may diminish as the compound degrades .
Dosage Effects in Animal Models
The effects of 4-n-Pentylbiphenyl-4’-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating specific biochemical pathways without causing significant toxicity. At higher doses, toxic or adverse effects can occur, including disruptions in normal cellular functions and potential organ damage . Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are noted .
Metabolic Pathways
4-n-Pentylbiphenyl-4’-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other bioactive compounds. These interactions can affect the levels of various metabolites within cells, influencing overall metabolic flux . The compound’s metabolism often involves oxidation and conjugation reactions, which are mediated by specific enzymes .
Transport and Distribution
Within cells and tissues, 4-n-Pentylbiphenyl-4’-carboxylic acid is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biological effects . The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for specific transporters .
Subcellular Localization
The subcellular localization of 4-n-Pentylbiphenyl-4’-carboxylic acid is crucial for its activity and function. The compound is often directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. These localization mechanisms ensure that the compound reaches its intended sites of action, where it can interact with target biomolecules and modulate cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-n-Pentylbiphenyl-4’-carboxylic acid can be synthesized through the hydrolysis of 4-cyano-4’-n-pentylbiphenyl. The reaction involves the use of sulfuric acid as a reagent. The process typically involves heating the nitrile compound with aqueous acid, leading to the formation of the carboxylic acid .
Industrial Production Methods
Industrial production methods for 4-n-Pentylbiphenyl-4’-carboxylic acid are not extensively documented. the general approach involves large-scale hydrolysis of nitrile precursors under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-n-Pentylbiphenyl-4’-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carboxylic acid can be reduced to alcohols or aldehydes under specific conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron (Fe).
Major Products
Oxidation: Formation of biphenyl derivatives with additional functional groups.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of halogenated biphenyl derivatives.
Scientific Research Applications
4-n-Pentylbiphenyl-4’-carboxylic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of liquid crystals and other advanced materials.
Biology: Studied for its potential interactions with biological membranes and proteins.
Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.
Industry: Utilized in the production of liquid crystal displays (LCDs) and other electronic devices
Comparison with Similar Compounds
Similar Compounds
4-n-Pentylbiphenyl-4’-carbonitrile: Similar structure but with a nitrile group instead of a carboxylic acid group.
4-n-Heptylbiphenyl-4’-carboxylic acid: Similar structure with a heptyl group instead of a pentyl group.
4-n-Octylbiphenyl-4’-carboxylic acid: Similar structure with an octyl group instead of a pentyl group
Uniqueness
4-n-Pentylbiphenyl-4’-carboxylic acid is unique due to its specific combination of a pentyl group and a carboxylic acid group, which imparts distinct physical and chemical properties. This makes it particularly valuable in the field of liquid crystal technology, where precise molecular interactions are crucial.
Properties
IUPAC Name |
3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BN2O3/c1-13(2)14(3,4)20-15(19-13)11-7-5-6-10(8-11)12-16-9-18-17-12/h5-9H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GONIVCXCAVHVTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3=NOC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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